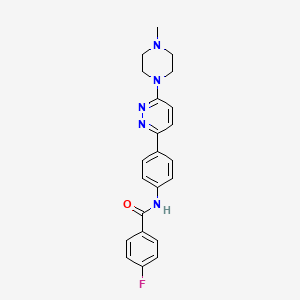

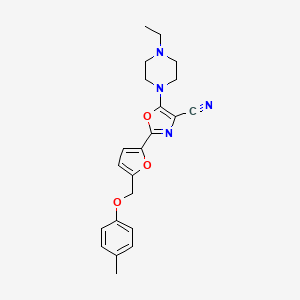

4-氟-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

分子结构和化学性质

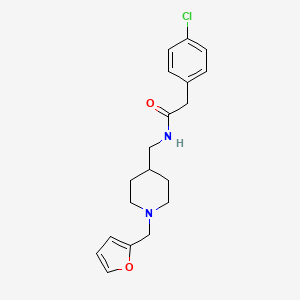

该化合物在结构上以苯甲酰胺部分与 4-氟取代基和复杂的哒嗪基-哌嗪连接基团的组合为特征,这可能有助于其生物活性。由于存在氟、苯甲酰胺和哌嗪成分,它表现出特定的构象,赋予它独特的化学和物理性质,有利于药物设计和合成 (沈进等,2012)。

抗病毒和抗菌活性

该化合物及其衍生物在抗病毒和抗菌应用中显示出前景。一项研究重点介绍了新型苯甲酰胺基 5-氨基吡唑的合成及其对禽流感病毒的有效性,表明类似结构在对抗病毒感染中具有潜在用途 (A. Hebishy 等,2020)。

神经退行性疾病研究

4-氟-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)苯甲酰胺衍生物作为分子成像探针,专门靶向血清素 1A (5-HT(1A)) 受体的用途,已在阿尔茨海默病的背景下进行了研究。这项研究强调了其在开发神经退行性疾病的诊断工具和潜在治疗剂中的实用性 (V. Kepe 等,2006)。

认知障碍和中枢神经系统疾病

该化合物的衍生物已被探索其在治疗与神经退行性和神经精神疾病相关的认知障碍中的作用。具体而言,已发现靶向磷酸二酯酶 1 (PDE1) 的抑制剂,显示出改善认知缺陷的功效,这可能在管理精神分裂症和阿尔茨海默病等疾病中至关重要 (李鹏等,2016)。

镇痛和抗炎活性

对具有与给定化合物相似的结构特征的 6-取代-3(2H)-哒嗪酮衍生物的研究表明具有显着的镇痛和抗炎作用。这些发现突出了此类化合物在开发新的止痛药和抗炎药中的潜力,而没有与 NSAID 通常相关的副作用 (Yasemin Duendar 等,2007)。

作用机制

Target of Action

The primary target of this compound is the Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

The compound interacts with its target by inhibiting its growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction lead to the inhibition of the bacteria, thereby exhibiting anti-tubercular activity .

Pharmacokinetics

The compound has shown significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to its potential use as an anti-tubercular agent .

生化分析

Biochemical Properties

4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. The interaction between 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide and these enzymes results in the inhibition of phosphorylation processes, which are crucial for cell signaling and regulation . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, further influencing their activity and stability.

Cellular Effects

The effects of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . Furthermore, 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, such as tyrosine kinases, and inhibit their activity by preventing substrate binding and phosphorylation . Additionally, 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These interactions contribute to its overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can change over time due to its stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In some cases, prolonged exposure to 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can cause toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites. Additionally, 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization of 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide within these compartments can influence its activity and function, contributing to its overall impact on cellular processes.

属性

IUPAC Name |

4-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O/c1-27-12-14-28(15-13-27)21-11-10-20(25-26-21)16-4-8-19(9-5-16)24-22(29)17-2-6-18(23)7-3-17/h2-11H,12-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVWJIPUATBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)

![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)